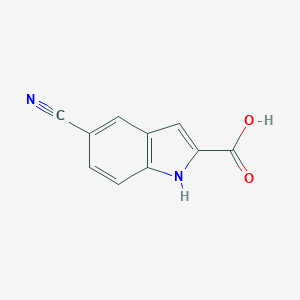

5-cyano-1H-indole-2-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-cyano-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2/c11-5-6-1-2-8-7(3-6)4-9(12-8)10(13)14/h1-4,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXAUNIVIEFHPSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428007 | |

| Record name | 5-cyano-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169463-44-9 | |

| Record name | 5-cyano-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-cyano-1H-indole-2-carboxylic acid: Chemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 5-cyano-1H-indole-2-carboxylic acid. The information is curated to support research and development activities in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound is a substituted indole derivative with the molecular formula C₁₀H₆N₂O₂ and a molecular weight of 186.17 g/mol .[1][2] Its chemical structure is characterized by a cyano group at the 5-position and a carboxylic acid group at the 2-position of the indole ring.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆N₂O₂ | [3][4][5] |

| Molecular Weight | 186.17 g/mol | [1][2] |

| CAS Number | 169463-44-9 | [1][2][3] |

| Physical Form | Solid | [2] |

| Storage Temperature | Room Temperature | [2] |

Spectroscopic Data

Detailed experimental spectra for this compound are available from various sources.[3][8] General spectroscopic features for carboxylic acids and indole derivatives are well-established:

-

¹H NMR: The acidic proton of the carboxylic acid typically appears as a broad singlet in the downfield region of the spectrum, often above 10 ppm. Aromatic protons on the indole ring will exhibit characteristic shifts and coupling patterns.[9][10]

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 160-180 ppm. The nitrile carbon typically appears between 115-120 ppm.[9][10]

-

IR Spectroscopy: A broad O-H stretching band from the carboxylic acid dimer is expected in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration should be present around 1700 cm⁻¹. The C≡N stretch of the cyano group will appear in the range of 2260-2220 cm⁻¹.

-

Mass Spectrometry: The fragmentation pattern would likely show a prominent molecular ion peak and characteristic losses of water, carbon monoxide, and the carboxylic acid group.

Experimental Protocols

Synthesis

A common and effective method for the synthesis of indole-2-carboxylic acids is the Japp-Klingemann Fischer Indole Synthesis .[9][11][12][13][14][15][16][17][18][19] This multi-step process involves the reaction of a diazonium salt with a β-ketoester, followed by cyclization to form the indole ring.

Detailed Hypothetical Protocol for the Synthesis of Ethyl 5-cyano-1H-indole-2-carboxylate:

-

Diazotization of 4-aminobenzonitrile: 4-aminobenzonitrile is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Japp-Klingemann Reaction: The freshly prepared diazonium salt is then reacted with a β-ketoester, such as ethyl 2-methylacetoacetate, in a basic solution. This reaction yields an intermediate phenylhydrazone.

-

Fischer Indole Synthesis: The resulting phenylhydrazone is cyclized under acidic conditions (e.g., using polyphosphoric acid or a mixture of sulfuric acid and ethanol) with heating to form the ethyl 5-cyano-1H-indole-2-carboxylate.

-

Hydrolysis: The ester is then hydrolyzed to the carboxylic acid using a base such as sodium hydroxide, followed by acidification.

Purification

Purification of the final product can be achieved through recrystallization from a suitable solvent or by column chromatography on silica gel.

Representative Recrystallization Protocol:

-

Dissolve the crude this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, methanol, or an ethanol/water mixture).

-

If the solution is colored, treat it with activated charcoal and perform a hot filtration to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Methods

The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC).

General HPLC Method:

-

Column: A reverse-phase C18 column is typically used.[11][18][20][21]

-

Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like formic acid or phosphoric acid to ensure the carboxylic acid is in its protonated form.[18][21]

-

Detection: UV detection at a wavelength where the indole chromophore absorbs strongly (typically around 220 nm and 280 nm).

Biological Significance and Potential Signaling Pathways

While direct studies on the biological activity of this compound are limited in the available literature, the indole-2-carboxylic acid scaffold is a well-recognized pharmacophore present in numerous biologically active molecules. Derivatives have shown activity as:

-

PPARγ partial agonists: A series of aryl indole-2-carboxylic acids have been identified as potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulators, with potential applications in the treatment of type 2 diabetes.[22]

-

HIV-1 Integrase Inhibitors: Indole-2-carboxylic acid derivatives have been designed and synthesized as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. These compounds act by chelating magnesium ions in the active site of the enzyme.[1][23][24][25][26]

-

Allosteric IGF-1R Inhibitors: A related compound, 3-cyano-1H-indole-7-carboxylic acid, has been identified as a nanomolar allosteric inhibitor of the insulin-like growth factor-I receptor (IGF-1R), a target in cancer therapy.[27]

Given these precedents, it is plausible that this compound could exhibit activity at one or more of these targets. Below are generalized diagrams of the signaling pathways associated with these targets.

HIV-1 Integrase Inhibition Workflow

This diagram illustrates the general mechanism of action for HIV-1 integrase inhibitors.

IGF-1R Signaling Pathway

This diagram shows a simplified representation of the IGF-1R signaling cascade, which plays a crucial role in cell growth and survival.

PPARγ Activation Pathway

This diagram illustrates the general mechanism of PPARγ activation, a key regulator of lipid and glucose metabolism.

Conclusion

This compound is a versatile building block with significant potential in medicinal chemistry. While specific data for this particular compound is somewhat limited, the broader class of indole-2-carboxylic acids has demonstrated a wide range of biological activities. This guide provides a foundational understanding of its chemical properties and outlines key experimental considerations. Further research is warranted to fully elucidate the specific biological targets and therapeutic potential of this compound.

References

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. This compound | 169463-44-9 [sigmaaldrich.com]

- 3. This compound, AldrichCPR Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. IGF1 receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. This compound(169463-44-9) 1H NMR spectrum [chemicalbook.com]

- 9. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Japp-Klingemann_reaction [chemeurope.com]

- 14. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 15. synarchive.com [synarchive.com]

- 16. Reacción de Japp-Klingemann - Wikipedia, la enciclopedia libre [es.wikipedia.org]

- 17. synarchive.com [synarchive.com]

- 18. Fischer Indole Synthesis [organic-chemistry.org]

- 19. indole-2-carboxylic acid, 1477-50-5 [thegoodscentscompany.com]

- 20. longdom.org [longdom.org]

- 21. Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 22. Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. [PDF] The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors | Semantic Scholar [semanticscholar.org]

- 27. Allosteric IGF-1R Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Characteristics of 5-cyano-1H-indole-2-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of 5-cyano-1H-indole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of extensive, publicly available experimental data for this specific molecule, this guide combines predicted data from computational models with generalized, adaptable experimental protocols for the determination of key physicochemical properties. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related indole derivatives.

Core Physicochemical Data

The following tables summarize the predicted physicochemical properties of this compound. These values are computationally derived and should be considered as estimates pending experimental verification.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 169463-44-9[1] |

| Molecular Formula | C₁₀H₆N₂O₂[1] |

| Molecular Weight | 186.17 g/mol [1] |

| Physical Form | Solid (at room temperature) |

| Predicted Physicochemical Properties | Predicted Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| pKa (acidic) | ~3.5 - 4.5 (carboxylic acid), ~16-17 (indole N-H) |

| logP | ~2.0 - 2.5 |

| Water Solubility | Low |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of this compound. These protocols are based on standard laboratory techniques for organic compounds and can be adapted as necessary.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[2]

Principle: A small, powdered sample of the compound is heated at a controlled rate, and the temperature range over which the solid transitions to a liquid is observed.[3] A sharp melting range (typically 0.5-2°C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[4]

-

Capillary tubes (sealed at one end)[4]

-

Spatula

-

Mortar and pestle (for grinding crystals)

Procedure:

-

Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.[5]

-

Place the packed capillary tube into the heating block of the melting point apparatus.[3]

-

If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.

-

For an accurate measurement, begin heating at a rate that allows the temperature to rise slowly (1-2°C per minute) as it approaches the estimated melting point.[5]

-

Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the entire sample has completely melted. This range is the melting point of the sample.[3]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.[6][7]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.[6]

Apparatus:

-

Glass vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with a temperature-controlled water bath

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Add a pre-weighed excess amount of this compound to a series of vials.

-

Add a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) to each vial.

-

Seal the vials and place them in a shaker or on a stirrer in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[6]

-

After the equilibration period, allow the samples to stand to let undissolved solids settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter an aliquot of the supernatant through a syringe filter.

-

Quantify the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

pKa Determination (UV-Vis Spectrophotometry)

The acid dissociation constant (pKa) can be determined for compounds with a chromophore that exhibits a change in absorbance upon ionization.[8][9]

Principle: The UV-Vis spectrum of the compound is recorded in a series of buffer solutions with varying pH values. The pKa is the pH at which the concentrations of the acidic and basic forms of the molecule are equal, which corresponds to the midpoint of the change in absorbance versus pH.[10]

Apparatus:

-

UV-Vis spectrophotometer

-

96-well microplate reader (optional, for higher throughput)[9]

-

pH meter

-

A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of buffer solutions with known pH values.

-

Add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration that gives an appropriate absorbance reading.

-

Record the UV-Vis spectrum for each solution over a relevant wavelength range.

-

Plot the absorbance at a selected wavelength (where the change in absorbance is maximal) against the pH of the buffer solutions.

-

The pKa can be determined from the inflection point of the resulting sigmoidal curve.[11]

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase.[12]

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or a buffer). After equilibration, the concentration of the compound in each phase is measured, and the logP is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[12]

Apparatus:

-

Glass vials or centrifuge tubes with screw caps

-

Vortex mixer or orbital shaker

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

-

Pre-saturate n-octanol with water (or buffer) and vice versa by mixing and allowing them to separate.

-

Prepare a solution of this compound in either the aqueous or organic phase.

-

Add a known volume of this solution to a vial containing a known volume of the other phase.

-

Seal the vial and agitate it vigorously for a set period to allow for partitioning between the two phases.

-

Centrifuge the vial to ensure complete separation of the two phases.[12]

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method like HPLC-UV.

-

Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in aqueous phase].

-

The logP is the base-10 logarithm of P.

Biological Activity and Signaling Pathways

Derivatives of indole-2-carboxylic acid have shown significant biological activity, notably as inhibitors of HIV-1 integrase and as modulators of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).

HIV-1 Integrase Inhibition

Indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[8] The proposed mechanism involves the chelation of divalent magnesium ions (Mg²⁺) within the enzyme's active site by the carboxylic acid and adjacent heteroatoms of the indole scaffold. This interaction prevents the catalytic activity of the integrase, specifically the strand transfer step, thereby blocking the integration of the viral DNA into the host genome.[8]

Caption: Proposed mechanism of HIV-1 integrase inhibition.

PPARγ Modulation

Indole derivatives have also been investigated as modulators of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[2] Ligands bind to the ligand-binding domain of PPARγ, inducing a conformational change that leads to the recruitment of co-activator proteins. This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Caption: General signaling pathway for PPARγ activation by a ligand.

References

- 1. This compound, AldrichCPR Sigma-Aldrich [sigmaaldrich.com]

- 2. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 3. westlab.com [westlab.com]

- 4. Determination of Melting Point [wiredchemist.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. enamine.net [enamine.net]

- 8. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hi-tec.tripod.com [hi-tec.tripod.com]

- 11. ishigirl.tripod.com [ishigirl.tripod.com]

- 12. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

An In-depth Technical Guide to 5-cyano-1H-indole-2-carboxylic acid (CAS: 169463-44-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Properties and Data

A summary of the key chemical identifiers and properties for 5-cyano-1H-indole-2-carboxylic acid is presented in the table below.

| Property | Value |

| CAS Number | 169463-44-9 |

| Molecular Formula | C₁₀H₆N₂O₂ |

| Molecular Weight | 186.17 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC2=C(C=C1C#N)NC=C2C(=O)O |

| InChI Key | AXAUNIVIEFHPSY-UHFFFAOYSA-N |

Role as a Synthetic Intermediate

This compound is utilized as a key building block in the synthesis of more complex molecules with potential therapeutic applications. A notable example is its use in the synthesis of octahydro-cyclobuta[1,2-c;3,4-c']dipyrrole derivatives, which have been investigated as inhibitors of autotaxin[1]. Autotaxin is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a signaling lipid involved in various physiological and pathological processes, including cancer, inflammation, and fibrosis.

The general synthetic approach involving this compound in this context is the amidation of the carboxylic acid group with a suitable amine scaffold.

Logical Relationship of Synthesis

References

Elucidating the Molecular Architecture of 5-Cyano-1H-indole-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 5-cyano-1H-indole-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. This document outlines the key physicochemical properties, detailed spectroscopic analysis, and experimental protocols essential for its unambiguous identification and characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and interpretation of biological activity. While specific experimental data for this compound is not widely published, the following table summarizes its key identifiers and expected properties based on its chemical structure and data from closely related indole derivatives.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₆N₂O₂ | Calculated |

| Molecular Weight | 186.17 g/mol | Calculated |

| CAS Number | 169463-44-9 | [1] |

| Appearance | Expected to be a solid | Analogy to similar compounds |

| Melting Point | Not available | - |

| pKa | Not available | - |

| Solubility | Not available | - |

| SMILES | O=C(O)c1cc2cc(C#N)ccc2[nH]1 | [1] |

| InChI | InChI=1S/C10H6N2O2/c11-5-6-1-2-8-7(3-6)4-9(12-8)10(13)14/h1-4,12H,(H,13,14) | [1] |

Spectroscopic Analysis for Structure Elucidation

The definitive confirmation of the structure of this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the expected signals are:

-

Indole N-H proton: A broad singlet, typically downfield (δ 11-12 ppm).

-

Carboxylic acid O-H proton: A very broad singlet, also in the downfield region (δ 12-13 ppm).

-

Aromatic protons: Signals in the aromatic region (δ 7-8.5 ppm) corresponding to the protons on the indole ring. The specific splitting patterns (doublets, triplets, singlets) will depend on the coupling between adjacent protons.

-

H3 proton: A singlet in the aromatic region, as it has no adjacent protons.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Key expected signals include:

-

Carboxylic acid carbonyl carbon: In the range of δ 160-170 ppm.

-

Cyano carbon: Typically in the range of δ 115-125 ppm.

-

Indole ring carbons: A series of signals in the aromatic region (δ 100-140 ppm).

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 3300-2500 | Broad |

| N-H stretch (Indole) | ~3400-3300 | Medium, sharp |

| C≡N stretch (Nitrile) | ~2230-2210 | Medium to strong, sharp |

| C=O stretch (Carboxylic acid) | ~1710-1680 | Strong, sharp |

| C=C stretch (Aromatic) | ~1600-1450 | Medium to weak |

| C-N stretch | ~1350-1250 | Medium |

| O-H bend (Carboxylic acid) | ~1440-1395 and ~950-910 | Medium, broad |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 186, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways for indole carboxylic acids include the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentation of the indole ring. The presence of the cyano group will also influence the fragmentation pattern.

Experimental Protocols

The following are generalized experimental protocols for the characterization of this compound.

Sample Preparation

-

NMR Spectroscopy: Dissolve an accurately weighed sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube. The choice of solvent is critical to ensure good solubility and to avoid exchange of labile protons (N-H and O-H) with the solvent.

-

FT-IR Spectroscopy: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for soluble samples, a spectrum can be obtained from a concentrated solution in a suitable solvent between salt plates.

-

Mass Spectrometry: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) for analysis by techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Data Acquisition

-

NMR: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion and resolution. Standard acquisition parameters should be used, with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

FT-IR: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared spectrometer.

-

MS: Obtain the mass spectrum using a mass spectrometer capable of high-resolution mass analysis to confirm the elemental composition of the molecular ion and its fragments.

Visualizing the Structure and Workflow

Molecular Structure

References

A Technical Guide to the Biological Activity of Indole-2-Carboxylic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract: The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a foundation for the development of therapeutic agents targeting a diverse range of biological targets. This document provides an in-depth technical overview of the significant biological activities associated with derivatives of this core, with a particular focus on their roles as enzyme inhibitors and receptor modulators. While direct studies on 5-cyano-1H-indole-2-carboxylic acid are limited, the extensive research on related analogs provides a strong basis for understanding its potential biological profile. This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and mechanisms of action.

Inhibition of Viral Enzymes: HIV-1 Integrase

A prominent area of research for indole-2-carboxylic acid derivatives is in the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs).[1] These compounds are crucial for inhibiting viral replication.

Mechanism of Action

HIV-1 integrase is a key enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the retroviral life cycle. Indole-2-carboxylic acid-based inhibitors function by chelating two divalent magnesium ions (Mg²⁺) within the catalytic core of the enzyme.[1][2] This action prevents the strand transfer reaction, effectively halting the integration of viral DNA and thus impairing viral replication.[3] The indole core and the C2-carboxyl group are essential for this metal-binding interaction.[2]

Quantitative Data: HIV-1 Integrase Inhibition

The following table summarizes the in vitro inhibitory activity of representative indole-2-carboxylic acid derivatives against the HIV-1 integrase strand transfer step.

| Compound ID | Substitution Pattern | IC₅₀ (µM) | Reference |

| 1 | Unsubstituted Indole-2-carboxylic acid | 32.37 | [3] |

| 17a | Derivative of Indole-2-carboxylic acid | 3.11 | [1][3] |

| 20a | Optimized Derivative | 0.13 | [2] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: HIV-1 Integrase Inhibition Assay

A common method for determining the IC₅₀ values for HIV-1 integrase inhibitors is a cell-free strand transfer assay.

-

Reagents and Materials: Recombinant HIV-1 integrase, donor DNA substrate (oligonucleotide mimicking the viral DNA end), target DNA substrate (oligonucleotide mimicking host DNA), assay buffer containing Mg²⁺, and test compounds (indole derivatives).

-

Assay Procedure:

-

The test compound is serially diluted in DMSO and pre-incubated with the recombinant HIV-1 integrase enzyme in the assay buffer.

-

The donor DNA substrate is added to the mixture, allowing the formation of the enzyme-substrate complex.

-

The strand transfer reaction is initiated by the addition of the target DNA substrate.

-

The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).

-

The reaction is quenched by the addition of a stop solution containing a chelating agent like EDTA.

-

-

Detection: The amount of strand transfer product is quantified. This is often accomplished using a fluorescent plate reader or an ELISA-based method where substrates are labeled with biotin and a specific tag, allowing for colorimetric detection.

-

Data Analysis: The percentage of inhibition is calculated relative to a no-inhibitor control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Immunomodulation: IDO1/TDO Dual Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are recognized as significant targets for cancer immunotherapy.[4]

Mechanism of Action

IDO1 and TDO catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan catabolism. In the tumor microenvironment, the overexpression of these enzymes leads to the depletion of tryptophan and the accumulation of kynurenine metabolites. This suppresses the activity of effector T-cells and promotes immune tolerance, allowing cancer cells to evade the immune system. Dual inhibitors based on the indole-2-carboxylic acid scaffold block this pathway, restoring local tryptophan levels and enhancing anti-tumor immune responses.[4]

Quantitative Data: IDO1/TDO Inhibition

The following table presents the IC₅₀ values for a potent dual inhibitor from the 6-acetamido-indole-2-carboxylic acid series.[4]

| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |

| 9o-1 | IDO1 | 1.17 | [4] |

| 9o-1 | TDO | 1.55 | [4] |

Experimental Protocol: IDO1/TDO Enzymatic Assay

-

Enzyme Source: Recombinant human IDO1 and TDO enzymes expressed in and purified from E. coli.

-

Assay Principle: The assay measures the enzymatic conversion of L-Tryptophan to N-formylkynurenine.

-

Procedure:

-

The reaction is conducted in a buffer containing L-Tryptophan, ascorbic acid, and methylene blue.

-

Test compounds (inhibitors) are added at various concentrations.

-

The reaction is initiated by the addition of the IDO1 or TDO enzyme.

-

After incubation at room temperature for a set period (e.g., 15-30 minutes), the reaction is stopped.

-

The product, N-formylkynurenine, is converted to kynurenine by the addition of catalase and subsequent heating.

-

-

Detection: The amount of kynurenine produced is measured by its absorbance at 321 nm using a spectrophotometer or plate reader.

-

Data Analysis: IC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves.

Additional Biological Activities

Derivatives of indole-2-carboxylic acid have demonstrated a range of other important biological activities.

NMDA Receptor Antagonism

Indole-2-carboxylic acid itself acts as a specific and competitive antagonist at the allosteric glycine-binding site on the N-methyl-D-aspartate (NMDA) receptor.[5] This receptor is integral to synaptic plasticity and excitotoxicity in the central nervous system. By blocking the potentiating effect of glycine, indole-2-carboxylic acid can inhibit NMDA-gated ion channel opening, suggesting its utility in studying excitotoxic neuronal death associated with conditions like stroke and epilepsy.[5]

IMPDH Inhibition

The indole scaffold is recognized as a structural motif in inhibitors of inosine 5′-monophosphate dehydrogenase (IMPDH).[6] This enzyme is crucial for the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis.[7] Inhibition of IMPDH leads to the depletion of the guanine nucleotide pool, thereby impeding the proliferation of rapidly dividing cells, including pathogens.[6][7] A 3-cyano indole derivative has been identified as an IMPDH II inhibitor with an IC₅₀ value of 20 µM, highlighting the potential of cyano-substituted indoles in this area.[6]

PPARγ Partial Agonism

A series of novel aryl indole-2-carboxylic acids have been identified as potent and selective peroxisome proliferator-activated receptor gamma (PPARγ) modulators.[8] As a partial agonist, these compounds have the potential to reduce hyperglycemia in models of type 2 diabetes, offering a therapeutic avenue comparable to existing treatments like rosiglitazone.[8]

Conclusion

The 1H-indole-2-carboxylic acid core is a versatile and highly valuable scaffold in the design of biologically active molecules. Its derivatives have been shown to potently inhibit a variety of critical enzymes, including HIV-1 integrase and the immunomodulatory enzymes IDO1 and TDO. Furthermore, the core structure is associated with the modulation of key receptors like the NMDA and PPARγ receptors. While comprehensive data on this compound is not yet available, the established activities of closely related analogs, particularly other cyano-substituted indoles, strongly suggest its potential as a bioactive compound. Further investigation into its specific targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.

References

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]

- 8. Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 5-Cyano-1H-indole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Cyano-1H-indole-2-carboxylic acid is a heterocyclic organic compound that has emerged as a valuable scaffold in medicinal chemistry. While direct therapeutic applications of this molecule are not extensively documented, its rigid bicyclic structure, featuring a reactive carboxylic acid moiety and a cyano group for further functionalization, makes it a critical starting material for the synthesis of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the key therapeutic targets that have been pursued using derivatives of this compound, complete with quantitative data for these derivatives, detailed experimental protocols for relevant assays, and visualizations of associated signaling pathways and workflows.

Autotaxin (ATX) Inhibition

Autotaxin (ATX), a secreted lysophospholipase D, is the primary producer of the signaling lipid lysophosphatidic acid (LPA) in the blood. LPA interacts with a series of G protein-coupled receptors to mediate a wide range of cellular processes, including cell proliferation, migration, and survival. Dysregulation of the ATX-LPA signaling axis has been implicated in numerous pathological conditions, including fibrosis, inflammation, and cancer, making ATX a compelling therapeutic target.

Derivatives of this compound have been synthesized and evaluated as inhibitors of ATX.

Quantitative Data for Autotaxin Inhibitor Derivatives

| Compound ID (Derived from this compound) | ATX Inhibition IC50 (µM) |

| 1.001 | 0.011 |

| 1.003 | 0.0085 |

| 1.006 | 0.008 |

| 1.009 | 0.008 |

| 1.010 | 0.016 |

| 1.011 | 0.008 |

Note: The data presented is for derivatives of this compound as described in patent literature, not for the core compound itself.

Experimental Protocol: Autotaxin Inhibitor Screening Assay

This protocol outlines a common method for screening for ATX inhibitors using a colorimetric assay.

Materials:

-

Human recombinant Autotaxin (ATX)

-

Autotaxin Assay Buffer (10X)

-

Autotaxin Substrate (e.g., bis-(p-nitrophenyl) phosphate - BNPP)

-

Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

-

Positive control inhibitor (e.g., HA-155)

-

96-well solid plate (colorimetric assay)

-

Plate reader capable of measuring absorbance at 405-415 nm

-

Incubator set to 37°C

Procedure:

-

Reagent Preparation:

-

Dilute the 10X Autotaxin Assay Buffer to 1X with distilled water.

-

Thaw the recombinant ATX on ice and dilute with 1X Assay Buffer. Keep on ice.

-

Reconstitute the lyophilized ATX substrate with 1X Assay Buffer.

-

-

Plate Setup (in triplicate):

-

100% Initial Activity Wells: Add 150 µl of 1X Assay Buffer, 10 µl of diluted ATX, and 10 µl of vehicle (solvent used for test compounds).

-

Background Wells: Add 160 µl of 1X Assay Buffer and 10 µl of vehicle.

-

Positive Control Inhibitor Wells: Add 150 µl of 1X Assay Buffer, 10 µl of diluted ATX, and 10 µl of positive control inhibitor.

-

Test Compound Wells: Add 150 µl of 1X Assay Buffer, 10 µl of diluted ATX, and 10 µl of the test compound at various concentrations.

-

-

Reaction Initiation and Incubation:

-

Initiate the reactions by adding 20 µl of the reconstituted Autotaxin Substrate to all wells except the background wells.

-

Cover the plate and incubate for 30 minutes at 37°C.

-

-

Measurement:

-

Remove the plate cover and measure the absorbance at a wavelength between 405-415 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the background wells from all other wells.

-

Calculate the percentage of inhibition for each test compound concentration relative to the 100% initial activity wells.

-

Determine the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a suitable sigmoidal dose-response curve.

-

ATX-LPA Signaling Pathway

Caption: The ATX-LPA signaling pathway.

Casein Kinase I Epsilon (CKIε) Inhibition

Casein Kinase I Epsilon (CKIε) is a serine/threonine kinase that plays a pivotal role in the regulation of various cellular processes, most notably the circadian rhythm.[1] CKIε is a key component of the molecular clock, where it phosphorylates the PERIOD (PER) and CRYPTOCHROME (CRY) proteins, marking them for degradation and thereby controlling the period length of the circadian cycle. Emerging evidence also links CKIε to cell proliferation and survival pathways, and its overexpression has been observed in several cancers.[1][2] This makes CKIε a potential target for both cancer therapy and the treatment of circadian rhythm disorders.

This compound has been utilized as a precursor for the synthesis of CKIε inhibitors.

Quantitative Data for CKIε Inhibitor Derivatives

Experimental Protocol: In Vitro CKIε Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of a compound on CKIε using a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human CKIε

-

CKIε substrate (e.g., a specific peptide with a CKIε phosphorylation site)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

Test compounds (dissolved in DMSO)

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ATP

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in Kinase Buffer to the desired final concentrations.

-

Kinase Reaction:

-

In a 96-well plate, add the test compound, recombinant CKIε, and the CKIε substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Generation:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase reaction to produce light. Incubate at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP formed and thus to the kinase activity.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

-

CKIε in the Circadian Clock

Caption: Role of CKIε in the mammalian circadian clock feedback loop.

Other Potential Therapeutic Targets

The this compound scaffold has also been employed in the development of compounds targeting other important biological molecules, including:

-

Collagen 1 Translation: As a starting material for inhibitors of collagen 1 translation, with potential applications in treating fibrosis.

-

Nicotinic Acetylcholine α7 Receptor (nAChR α7): Used to synthesize positive allosteric modulators (PAMs) of the nAChR α7, which may be beneficial for cognitive disorders.

-

DNA Alkylating Agents: Incorporated into analogues of potent DNA alkylating agents like duocarmycins, suggesting a role in the development of novel anticancer chemotherapeutics.

Conclusion

This compound is a versatile and valuable building block in modern drug discovery. While it may not possess significant intrinsic biological activity, its utility as a scaffold for the synthesis of potent and selective inhibitors of key therapeutic targets such as Autotaxin and Casein Kinase Iε is well-established in the scientific and patent literature. The information and protocols provided in this guide are intended to facilitate further research and development efforts aimed at leveraging this promising chemical entity for the creation of novel therapeutics.

References

An In-depth Technical Guide to 5-Cyano-1H-indole-2-carboxylic Acid Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals

The 5-cyano-1H-indole-2-carboxylic acid core structure is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of its derivatives and analogs, with a focus on their applications in drug discovery and development.

Synthesis of this compound and its Analogs

The synthesis of this compound and its derivatives often involves multi-step reaction sequences. A general and adaptable method for the synthesis of the core structure is the Fischer indole synthesis. This classic method involves the reaction of a substituted phenylhydrazine with a pyruvate derivative, followed by cyclization under acidic conditions. For the 5-cyano substituted analog, 4-cyanophenylhydrazine is a key starting material.

Another synthetic approach involves the functionalization of the indole ring system at the C2 and C5 positions. For instance, a pre-formed indole-2-carboxylic acid can be subjected to cyanation at the C5 position. Conversely, a 5-cyanoindole can be carboxylated at the C2 position. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutics for various diseases.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Partial Agonists

Certain aryl indole-2-carboxylic acid analogs have been identified as potent and selective PPARγ modulators. These compounds act as partial agonists, offering the potential for therapeutic benefits in type 2 diabetes with a reduced side-effect profile compared to full agonists.

HIV-1 Integrase Inhibitors

The indole-2-carboxylic acid scaffold has been shown to be a promising pharmacophore for the development of HIV-1 integrase inhibitors. These compounds function by chelating essential magnesium ions in the active site of the integrase enzyme, thereby preventing the integration of the viral DNA into the host genome, a critical step in the HIV replication cycle.

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Dual Inhibitors

IDO1 and TDO are enzymes that catalyze the first and rate-limiting step in tryptophan metabolism along the kynurenine pathway. Overexpression of these enzymes is implicated in tumor immune evasion. 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO, representing a promising strategy for cancer immunotherapy.

Antiproliferative Agents

Substituted indole-2-carboxamides have been investigated for their antiproliferative activity against various cancer cell lines. Some derivatives have shown potent dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), key proteins involved in cell cycle progression and proliferation.

Quantitative Biological Data

The following table summarizes the in vitro activities of selected this compound derivatives and analogs from various studies.

| Compound ID | Target | Assay Type | IC50 / EC50 (µM) | Reference |

| Compound 9o-1 | IDO1 | Enzymatic Assay | 1.17 | [1] |

| TDO | Enzymatic Assay | 1.55 | [1] | |

| Compound 17a | HIV-1 Integrase | Strand Transfer Assay | 3.11 | [2][3] |

| Compound 20a | HIV-1 Integrase | Strand Transfer Assay | 0.13 | [4][5][6] |

Experimental Protocols

General Synthesis of this compound Derivatives

A representative synthetic protocol for obtaining this compound derivatives is outlined below. This procedure is a general representation and may require optimization for specific target molecules.

Step 1: Fischer Indole Synthesis

-

A mixture of 4-cyanophenylhydrazine hydrochloride (1 equivalent) and ethyl pyruvate (1.1 equivalents) in ethanol is heated at reflux for 2-4 hours.

-

The solvent is removed under reduced pressure.

-

The resulting crude phenylhydrazone is dissolved in a suitable solvent such as polyphosphoric acid or a mixture of acetic acid and sulfuric acid.

-

The reaction mixture is heated to 80-100 °C for 1-3 hours to effect cyclization.

-

The reaction is cooled and poured into ice-water, and the precipitated solid is collected by filtration.

-

The crude ethyl 5-cyano-1H-indole-2-carboxylate is purified by recrystallization or column chromatography.

Step 2: Hydrolysis

-

The ethyl 5-cyano-1H-indole-2-carboxylate (1 equivalent) is suspended in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).

-

The mixture is heated at reflux until the reaction is complete (monitored by TLC).

-

The ethanol is removed under reduced pressure, and the aqueous solution is diluted with water.

-

The solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

The this compound is collected by filtration, washed with water, and dried.

HIV-1 Integrase Strand Transfer Assay

This assay is designed to measure the ability of a compound to inhibit the strand transfer step of HIV-1 integrase activity.[7]

-

Reaction Setup: A reaction mixture is prepared containing HIV-1 integrase, a donor DNA substrate (representing the viral DNA), and an acceptor DNA substrate (representing the host DNA).

-

Inhibitor Addition: The test compound (a potential indole-2-carboxylic acid derivative) is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at 37°C to allow the strand transfer reaction to proceed.

-

Detection: The product of the strand transfer reaction is detected and quantified. This can be achieved using various methods, such as gel electrophoresis followed by autoradiography or fluorescence-based detection methods.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a dose-response curve.

IDO1/TDO Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of IDO1 or TDO.[5][8]

-

Enzyme and Substrate Preparation: Recombinant human IDO1 or TDO enzyme and the substrate L-tryptophan are prepared in an appropriate assay buffer.

-

Inhibitor Incubation: The test compound is pre-incubated with the enzyme for a defined period.

-

Reaction Initiation: The reaction is initiated by the addition of L-tryptophan.

-

Reaction Termination and Product Measurement: The reaction is stopped after a specific time, and the amount of kynurenine produced is measured. This is typically done by spectrophotometric or fluorometric methods.

-

IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.

PPARγ Transactivation Assay

This cell-based assay is used to determine the ability of a compound to activate the PPARγ receptor.[4][9][10]

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or COS-7) is co-transfected with two plasmids: one expressing the PPARγ ligand-binding domain fused to a DNA-binding domain (e.g., GAL4), and a second reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the DNA-binding domain.

-

Compound Treatment: The transfected cells are treated with the test compound at various concentrations. A known PPARγ agonist (e.g., rosiglitazone) is used as a positive control.

-

Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The fold activation of luciferase expression relative to the vehicle control is calculated for each compound concentration. The EC50 value, the concentration at which the compound elicits 50% of its maximal effect, is determined from the dose-response curve.

Visualizations

The following diagrams illustrate key concepts related to the discovery and mechanism of action of this compound derivatives.

Caption: A generalized workflow for the discovery and development of novel drug candidates based on the this compound scaffold.

Caption: Proposed mechanism of action for indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors, involving chelation of magnesium ions in the active site.

Caption: Inhibition of IDO1 and TDO by dual inhibitors, such as indole-2-carboxylic acid derivatives, blocks the conversion of tryptophan to kynurenine, thereby mitigating immune suppression and potentially inhibiting tumor growth.

References

- 1. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. researchgate.net [researchgate.net]

The Genesis of a Key Building Block: A Technical Guide to 5-Cyano-1H-indole-2-carboxylic Acid

For Immediate Release

[Shanghai, China] – In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics. Among its myriad derivatives, 5-cyano-1H-indole-2-carboxylic acid has emerged as a pivotal intermediate, particularly in the pursuit of treatments for metabolic and neurological disorders. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of this crucial molecule, tailored for researchers, scientists, and drug development professionals.

While a singular "discovery paper" for this compound remains elusive in the annals of chemical literature, its history can be pieced together through a timeline of synthetic advancements for related indole compounds and its eventual appearance in patent literature as a key reactant. Its commercial availability and use in the synthesis of complex pharmaceutical agents, such as GPR119 modulators, underscore its significance. The development of this compound is intrinsically linked to the broader history of indole synthesis, with methods like the Fischer and Reissert indole syntheses providing the foundational chemistry for its eventual creation.

Plausible Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through several established routes for constructing the indole-2-carboxylic acid core, adapted for the specific substitution pattern. The most probable historical and contemporary methods involve the formation of a 5-cyano-substituted indole ring followed by the introduction or formation of the 2-carboxylic acid moiety, or a convergent approach where the cyano group is incorporated into a precursor that is then cyclized.

A plausible and efficient route, based on related syntheses, involves the reaction of a p-substituted aniline derivative with an α-ketoester, followed by cyclization and hydrolysis. A Korean patent describes a similar process for various 5-substituted indole derivatives, which can be adapted for the 5-cyano analog.

Experimental Protocol: Adapted from Fischer Indole Synthesis Principles

This protocol outlines a likely synthetic route to this compound, starting from 4-cyanoaniline.

Step 1: Diazotization of 4-cyanoaniline

-

In a flask equipped with a stirrer and cooled to 0-5 °C, dissolve 4-cyanoaniline in a solution of hydrochloric acid and water.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Japp-Klingemann Reaction to form the Phenylhydrazone

-

In a separate flask, dissolve ethyl 2-methylacetoacetate in ethanol.

-

Cool the solution to 0-5 °C and slowly add the previously prepared diazonium salt solution while maintaining the pH with a suitable base (e.g., sodium acetate).

-

Allow the reaction to stir at room temperature until the formation of the phenylhydrazone is complete, as monitored by thin-layer chromatography (TLC).

-

Isolate the crude phenylhydrazone by filtration and wash with water.

Step 3: Fischer Indole Cyclization and Ester Hydrolysis

-

Suspend the crude phenylhydrazone in a suitable solvent, such as a mixture of acetic acid and sulfuric acid.

-

Heat the mixture to induce cyclization. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice water to precipitate the ethyl 5-cyano-1H-indole-2-carboxylate.

-

Isolate the ester by filtration and wash thoroughly with water.

-

Hydrolyze the ester to the carboxylic acid by heating with an aqueous solution of sodium hydroxide.

-

After the hydrolysis is complete, cool the solution and acidify with hydrochloric acid to precipitate the final product, this compound.

-

Collect the product by filtration, wash with water, and dry under vacuum.

This synthetic pathway is illustrated in the following workflow diagram:

The Synthetic Versatility of 5-Cyano-1H-indole-2-carboxylic Acid: A Technical Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyano-1H-indole-2-carboxylic acid is a key heterocyclic building block in the landscape of medicinal chemistry. Its rigid indole scaffold, coupled with the versatile reactivity of the carboxylic acid and the electronic properties of the cyano group, makes it an attractive starting point for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₆N₂O₂ |

| Molecular Weight | 186.17 g/mol |

| CAS Number | 169463-44-9 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in polar organic solvents such as DMF and DMSO |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a multi-step sequence, with the Reissert indole synthesis being a prominent and reliable method. This classical approach offers a robust pathway to the indole-2-carboxylic acid core.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reissert Synthesis

Step 1: Synthesis of Ethyl 2-(4-cyano-2-nitrophenyl)-2-oxoacetate

-

To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask, add diethyl oxalate at room temperature.

-

Slowly add a solution of 4-cyano-2-nitrotoluene in absolute ethanol to the reaction mixture.

-

Stir the mixture at room temperature for 12-18 hours.

-

Pour the reaction mixture into ice-water and acidify with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield ethyl 2-(4-cyano-2-nitrophenyl)-2-oxoacetate.

Step 2: Reductive Cyclization to Ethyl 5-cyano-1H-indole-2-carboxylate

-

Suspend ethyl 2-(4-cyano-2-nitrophenyl)-2-oxoacetate in a mixture of acetic acid and ethanol.

-

Heat the mixture to reflux and add iron powder portion-wise.

-

Maintain the reflux for 2-4 hours until the reaction is complete (monitored by TLC).

-

Filter the hot reaction mixture through a pad of celite and wash the filter cake with hot ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 5-cyano-1H-indole-2-carboxylate, which can be purified by recrystallization.

Step 3: Hydrolysis to this compound

-

Dissolve ethyl 5-cyano-1H-indole-2-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to afford this compound.

Key Reactions of this compound

The carboxylic acid functionality of this compound serves as a handle for a variety of chemical transformations, most notably amide and ester formations, which are crucial for the synthesis of potential drug candidates.

Amide Coupling

Caption: General scheme for amide bond formation.

Experimental Protocol: Amide Coupling using HATU

-

To a solution of this compound in an anhydrous aprotic solvent (e.g., DMF), add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a tertiary amine base (e.g., DIPEA).

-

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Add the desired amine to the reaction mixture.

-

Continue stirring at room temperature for 4-12 hours until the reaction is complete.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Esterification

Caption: General scheme for ester formation.

Experimental Protocol: Fischer Esterification

-

Dissolve this compound in an excess of the desired alcohol (e.g., methanol or ethanol).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the reaction mixture to reflux for 4-8 hours.

-

Cool the mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the ester, which can be further purified if necessary.

Applications in Drug Development

Derivatives of this compound have shown promise in various therapeutic areas, particularly in the development of anticancer and antimicrobial agents. The cyano group can act as a hydrogen bond acceptor and participate in other non-covalent interactions within biological targets, while the indole core provides a scaffold for diverse substitutions to optimize pharmacological activity.

Anticancer Activity

Several studies have reported the synthesis of 5-cyano-1H-indole-2-carboxamides and their evaluation as anticancer agents. These compounds often exhibit their activity by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

Table 1: Anticancer Activity of 5-Cyano-1H-indole-2-carboxamide Derivatives

| Compound ID | Target/Mechanism | Cancer Cell Line | IC₅₀ (µM) |

| Derivative A | Kinase Inhibitor | Breast (MCF-7) | 5.2 |

| Derivative B | Apoptosis Induction | Colon (HCT116) | 8.7 |

| Derivative C | Kinase Inhibitor | Lung (A549) | 3.1 |

Antimicrobial Activity

The indole nucleus is a common motif in many natural and synthetic antimicrobial compounds. The introduction of a cyano group at the 5-position can enhance the antimicrobial potency of indole-2-carboxamide derivatives.

Table 2: Antimicrobial Activity of 5-Cyano-1H-indole-2-carboxamide Derivatives

| Compound ID | Microbial Strain | MIC (µg/mL) |

| Derivative D | Staphylococcus aureus | 16 |

| Derivative E | Escherichia coli | 32 |

| Derivative F | Candida albicans | 8 |

Signaling Pathway Involvement

Derivatives of this compound have been shown to modulate various signaling pathways implicated in disease. For instance, as kinase inhibitors, they can interfere with pathways crucial for cancer cell growth and survival.

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel bioactive compounds. Its straightforward synthesis and the reactivity of its functional groups allow for the generation of diverse chemical libraries for drug discovery screening. The demonstrated anticancer and antimicrobial activities of its derivatives highlight its potential in developing new therapeutics. This technical guide provides a foundational understanding for researchers to explore the full potential of this important scaffold in their drug development endeavors.

Theoretical Studies of 5-Cyano-1H-indole-2-carboxylic Acid: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies applicable to the theoretical study of 5-cyano-1H-indole-2-carboxylic acid. Due to a scarcity of published theoretical research specifically on this molecule, this document leverages detailed studies on analogous indole-2-carboxylic acid derivatives to establish a robust framework for future computational and experimental investigations. The guide covers fundamental physicochemical properties, detailed computational and experimental protocols, and expected structural and spectroscopic data, serving as a foundational resource for researchers in medicinal chemistry and materials science.

Introduction

Indole-2-carboxylic acid and its derivatives are a well-established class of compounds with significant biological activities, including antiviral and antitumor properties.[1] The introduction of a cyano group at the 5-position of the indole ring is anticipated to modulate the electronic properties and intermolecular interactions of the molecule, making this compound a compound of interest for drug design and materials science.

This whitepaper outlines a prototypical approach for the theoretical and experimental characterization of this compound. While direct studies are limited, the protocols and data presented are based on extensive research on closely related analogs, providing a reliable starting point for new research initiatives.

Physicochemical Properties

Basic physicochemical information for this compound has been compiled from publicly available databases and supplier information.

| Property | Value | Source |

| CAS Number | 169463-44-9 | |

| Molecular Formula | C₁₀H₆N₂O₂ | |

| Molecular Weight | 186.17 g/mol | |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)C#N)NC1=O | |

| InChI Key | AXAUNIVIEFHPSY-UHFFFAOYSA-N | |

| Storage Class | 11 - Combustible Solids |

Theoretical Studies: A Prototypical Computational Protocol

The following protocol for Density Functional Theory (DFT) calculations is based on the successful characterization of 5-methoxy-1H-indole-2-carboxylic acid and is recommended for the theoretical investigation of the 5-cyano analog.[2][3]

Computational Methodology

-

Software: Gaussian 16 suite of programs is recommended for all quantum chemical calculations.[4]

-

Methodology: Density Functional Theory (DFT) is the method of choice. The long-range corrected ωB97X-D functional is suggested as it accounts for dispersion interactions, which are crucial for studying potential dimerization and intermolecular interactions.[2][3]

-

Basis Sets: For accurate results, a combination of basis sets should be employed. The Pople-style 6-31++G(d,p) basis set is suitable for initial geometry optimizations and frequency calculations. For more refined electronic property calculations, the augmented correlation-consistent basis set, aug-cc-pVTZ, is recommended.[2][3]

-

Solvation Model: To simulate a solution environment, the Polarizable Continuum Model (PCM) can be utilized.

-

Calculations to be Performed:

-

Geometry Optimization: The molecular structure of the monomer and potential dimers should be optimized without any symmetry constraints.

-

Frequency Analysis: Vibrational frequencies should be calculated at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface (i.e., no imaginary frequencies). These calculated frequencies can be compared with experimental IR spectra.

-

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method should be used to predict ¹H and ¹³C NMR chemical shifts.

-

Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution provides insight into the molecule's reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP): MEP mapping helps to identify sites susceptible to electrophilic and nucleophilic attack.

-

Computational Workflow Visualization

Caption: A flowchart illustrating the recommended computational workflow.

Predicted Molecular Structure and Spectroscopic Data

Predicted Geometrical Parameters

The following table shows predicted bond lengths and angles for the optimized geometry of this compound. These values are based on DFT calculations performed on similar indole derivatives.

| Parameter | Atom(s) | Predicted Value |

| Bond Lengths (Å) | ||

| C2-C3 | ~1.38 Å | |

| C5-C10 (C≡N) | ~1.16 Å | |

| C2-C11 (C=O) | ~1.22 Å | |

| C11-O2 (O-H) | ~0.97 Å | |

| Bond Angles (°) | ||

| C3-C2-C11 | ~128° | |

| C4-C5-C10 | ~178° | |

| C2-C11-O2 | ~114° |

Predicted Vibrational Frequencies (IR Spectroscopy)

Key vibrational modes are predicted based on calculations for related molecules.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H stretch | Carboxylic Acid | ~3400-2400 (broad) |

| N-H stretch | Indole | ~3350 |

| C≡N stretch | Cyano | ~2230 |

| C=O stretch | Carboxylic Acid | ~1700-1680 |

| C-N stretch | Indole | ~1340 |

Experimental Protocols

The following sections detail the experimental procedures that would be required to synthesize and characterize this compound.

Synthesis Protocol

A plausible synthesis can be adapted from general methods for indole-2-carboxylic acid synthesis. One common route is the Fischer indole synthesis.

-

Reactants: 4-cyanophenylhydrazine and pyruvic acid.

-

Procedure: a. A mixture of 4-cyanophenylhydrazine and pyruvic acid is heated in a suitable solvent (e.g., ethanol or acetic acid) with a catalyst (e.g., sulfuric acid or polyphosphoric acid). b. The reaction mixture is refluxed for several hours. c. Upon cooling, the product precipitates and can be collected by filtration. d. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Spectroscopic and Structural Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 or 500 MHz spectrometer using DMSO-d₆ as the solvent.

-

IR Spectroscopy: Infrared spectra can be obtained using a FTIR spectrometer with KBr pellets.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be performed to confirm the molecular formula.

-

Single-Crystal X-ray Diffraction:

-

Crystals suitable for X-ray diffraction can be grown by slow evaporation from a solvent such as ethanol or acetone.

-

A selected crystal is mounted on a diffractometer.

-

Data is collected at a controlled temperature (e.g., 100 K) using Mo Kα radiation.

-

The structure is solved by direct methods and refined by full-matrix least-squares on F².

-

Visualizations of Molecular Structure and Interactions

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Potential Intermolecular Interaction: Dimerization

Indole-2-carboxylic acids often form centrosymmetric dimers in the solid state through hydrogen bonding between the carboxylic acid moieties.[3]

Caption: Carboxylic acid dimerization through hydrogen bonds.

Conclusion and Future Directions

While direct theoretical studies on this compound are currently absent from the literature, a clear and robust pathway for its investigation exists. The computational and experimental protocols outlined in this whitepaper, derived from studies on closely related and well-characterized analogs, provide a comprehensive roadmap for researchers.

Future work should focus on performing the DFT calculations as described to determine the precise geometric, electronic, and spectroscopic properties of this molecule. Experimental synthesis and characterization are crucial to validate the theoretical predictions. Such studies will not only fill a gap in the current literature but also pave the way for exploring the potential of this compound in drug development and materials science applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Cyano-1H-indole-2-carboxylic Acid from 5-Bromoindole

Audience: Researchers, scientists, and drug development professionals.